molecular formula C22H23N5O3 B2845790 2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-48-8

2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2845790
CAS No.: 1105231-48-8
M. Wt: 405.458
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Description

2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent and selective small molecule inhibitor identified in pharmacological research, primarily targeting the phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling axis. This compound exhibits high affinity for the mTORC1 complex, a critical regulator of cell growth, proliferation, and survival. Its mechanism of action involves binding to the kinase domain of mTOR, thereby inhibiting its catalytic activity and downstream signaling pathways , such as the phosphorylation of S6K1 and 4E-BP1. The strategic incorporation of the [1,2,4]triazolo[4,3-a]quinazoline core structure is a key feature that contributes to its strong kinase inhibitory profile and metabolic stability. Research with this inhibitor is central to exploring the therapeutic potential of mTOR inhibition in oncology , particularly in cancers with hyperactivated PI3K/Akt/mTOR signaling. It serves as an essential tool compound for dissecting complex signaling networks, studying cellular processes like autophagy, and evaluating combination therapies in preclinical models.

Properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13(2)23-19(28)16-9-10-17-18(11-16)27-21(24-25(4)22(27)30)26(20(17)29)12-15-7-5-14(3)6-8-15/h5-11,13H,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCCZHURAKCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazoline Core Structure

The quinazoline backbone is typically constructed via cyclocondensation reactions. A pivotal approach involves reacting N-cyanoimidocarbonates with substituted hydrazinobenzoic acids. For instance, 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (compound 5a in source) was synthesized by treating hydrazinobenzoic acid with N-cyanoimidocarbonates in ethanol, followed by acidification with HCl. This method yields the triazoloquinazoline core with a carboxylic acid moiety at position 8, a critical precursor for subsequent carboxamide formation.

Key reaction conditions:

  • Solvent: Ethanol or THF
  • Base: Triethylamine (3 equivalents)
  • Temperature: Room temperature for cyclization, reflux for acidification
  • Characterization: IR (C=O stretch at 1,685–1,712 cm⁻¹), $$ ^1 \text{H-NMR} $$ (aromatic protons at δ 7.48–8.05), and MS (m/z 260 for 5a ).

Formation of the 8-Carboxamide Group

The carboxylic acid at position 8 is converted to a carboxamide via activation to an acid chloride, followed by reaction with isopropylamine. Source outlines thionation and chlorination methods using oxalyl chloride or phosphorus oxychloride. For example:

  • Chlorination: Refluxing the carboxylic acid (5a ) with oxalyl chloride in 1,1,2-trichloroethane forms the acid chloride (9a ).
  • Amidation: Treating the acid chloride with isopropylamine in anhydrous THF introduces the propan-2-yl carboxamide group.

Critical Parameters:

  • Reagents: Oxalyl chloride (3 equivalents), isopropylamine (2 equivalents).
  • Characterization: Loss of the carboxylic acid IR stretch (1,685 cm⁻¹) and appearance of amide bands (1,650–1,680 cm⁻¹).

Construction of the Triazole Ring

Thetriazolo[4,3-a] annulation is achieved via oxidative heterocyclization. Source reports analogous methods using bromine or N-acylhydrazides. For instance:

  • Cyclocondensation: Reacting N-(2-cyanophenyl)formimidic acid ethyl ester with hydrazine derivatives forms the triazole ring.
  • Oxidation: Bromine in acetic acid mediates ring closure, as seen in the synthesis of 3,4,5-trimethoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20 ).

Mechanistic Insight:

  • The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the quinazoline, followed by dehydrogenation to form the triazole ring.

Final Assembly and Purification

The convergent synthesis involves sequential coupling of the above intermediates:

  • Alkylate the quinazoline core at position 4.
  • Introduce the carboxamide at position 8.
  • Perform triazole annulation.
  • Oxidize to form the dioxo groups.

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization from THF/water or ethyl acetate/hexane.

Analytical Data and Validation

Spectroscopic Characterization:

  • IR: Peaks at 1,671 cm⁻¹ (C=O), 3,167 cm⁻¹ (NH).
  • $$ ^1 \text{H-NMR} $$: δ 2.98 (SCH₃), 4.34 (OCH₂CH₃), 7.28–7.82 (aromatic H).
  • MS: Molecular ion peak at m/z 232 (M⁺) for analogous compounds.

Purity Assessment:

  • HPLC with C18 column (acetonitrile/water gradient) confirms >98% purity.

Challenges and Optimization

  • Regioselectivity in Triazole Formation: Using bulky directing groups (e.g., 4-methylbenzyl) improves selectivity for the [4,3-a] isomer.
  • Oxidation Side Reactions: Controlled stoichiometry of MnO₂ (2 equivalents) minimizes over-oxidation.
  • Solvent Effects: DMF accelerates alkylation but requires rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an enzyme inhibitor and is used in studies related to enzyme kinetics.

    Medicine: The compound is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Key Differences :

  • Substituent Flexibility : The target compound’s 4-methylbenzyl group offers steric bulk compared to the 4-vinylbenzyl in , which may alter binding pocket interactions.

Physicochemical and Electronic Properties

Using QSAR principles (), the following comparisons emerge:

  • Lipophilicity : The 4-methylbenzyl group in the target compound increases logP relative to the 4-vinylbenzyl analog (), enhancing membrane permeability but reducing aqueous solubility.
  • Electron-Donating Effects : The N-isopropyl carboxamide may act as a hydrogen-bond acceptor, contrasting with the N-isobutyl group in , which offers greater steric hindrance.
  • Van der Waals Volume : The triazoloquinazoline core provides a planar structure conducive to π-stacking, similar to other fused heterocycles in and .

Biological Activity

The compound 2-methyl-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline class of compounds. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3}, and its structure features a triazole ring fused with a quinazoline moiety. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Recent studies indicate that triazoloquinazolines exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression.
  • Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis as confirmed by Annexin V staining assays.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory potential:

  • Inhibition of COX Enzymes : The compound demonstrated moderate inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, with an IC50 value of 0.52 µM. This suggests potential use in treating inflammatory conditions.
  • Research Findings : A study reported that the compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its ability to modulate inflammatory responses.

Antimicrobial Activity

The antimicrobial potential of triazoloquinazolines has also been explored:

  • Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL depending on the bacterial strain.
  • Case Study : In a study involving Staphylococcus aureus and Escherichia coli, the compound showed a notable reduction in bacterial load in treated cultures compared to controls.

Data Summary Table

Biological ActivityMechanism/EffectIC50/MIC Values
AnticancerInduces apoptosis10 µM (MCF-7 cells)
Anti-inflammatoryInhibits COX-II0.52 µM
AntimicrobialBroad-spectrum activityMIC: 32 - 128 µg/mL

Q & A

Q. What are the recommended protocols for synthesizing this triazoloquinazoline derivative, and how can purity be optimized?

The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps:

  • Precursor preparation : Start with quinazoline scaffolds functionalized at position 8, followed by triazole ring formation via cyclization of hydrazine derivatives under reflux conditions (ethanol or DMF as solvents) .
  • Carboxamide introduction : React the intermediate with isopropylamine using coupling agents like EDCI/HOBt .
  • Purity optimization : Monitor reactions with TLC and HPLC. Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions and carboxamide formation. IR spectroscopy identifies carbonyl (C=O) and triazole (C=N) stretches .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if suitable crystals are obtained via methanol recrystallization) .

Q. How can initial biological activity screening be designed for antimicrobial potential?

  • Assay selection : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains like C. albicans .
  • Dosage range : Test concentrations from 1–128 µg/mL, with ciprofloxacin and fluconazole as positive controls .
  • Data interpretation : Compare MIC/MBC values to structure-activity trends in related triazoloquinazolines (e.g., substituent effects on lipophilicity and membrane penetration) .

Advanced Research Questions

Q. How do structural modifications at the 4-methylphenyl or isopropyl groups influence bioactivity?

  • SAR strategies :
Substituent PositionModification ExampleObserved Impact
4-methylphenylReplace with 4-Cl or 4-FIncreased antifungal activity due to enhanced electron-withdrawing effects
Isopropyl (N-propan-2-yl)Substitute with cyclohexylImproved pharmacokinetics (longer half-life) but reduced solubility
  • Methodology : Synthesize analogs via Suzuki-Miyaura coupling or reductive amination, then compare bioactivity and logP values .

Q. What computational tools can predict binding modes with target enzymes (e.g., DHFR or CYP51)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51. Key parameters:
  • Grid box centered on heme iron (coordinates from PDB: 1EA1).
  • Prioritize compounds with hydrogen bonds to Tyr118 and hydrophobic contacts with Leu121 .
    • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Case example : If in vitro MIC ≤ 8 µg/mL but in vivo efficacy is poor in murine models:
  • Pharmacokinetic profiling : Measure plasma concentration via LC-MS/MS to check for rapid clearance .
  • Metabolite identification : Incubate with liver microsomes to detect deactivation pathways (e.g., oxidation of methyl groups) .
    • Solution : Introduce metabolically stable substituents (e.g., trifluoromethyl) or prodrug strategies .

Methodological Challenges and Solutions

Q. What are the best practices for optimizing reaction yields in multi-step syntheses?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or phase-transfer catalysts (e.g., benzyltributylammonium bromide) for cyclization steps .

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